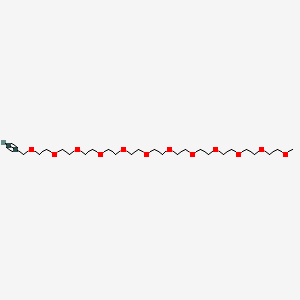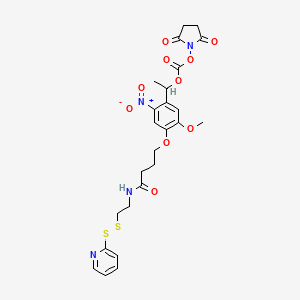
Amino-SS-PEG12-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amino-SS-PEG12-acid is a cleavable linker molecule with a polyethylene glycol (PEG) spacer and terminal functional groups. It is widely used in scientific research and various applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: . The synthesis typically involves the following steps:
PEGylation: The initial step involves the polymerization of ethylene glycol to form PEG with the desired molecular weight.
Functionalization: The terminal hydroxyl groups of PEG are then reacted with thiol-reactive reagents to introduce the disulfide bond.
Activation: The carboxylic acid group at the terminal end is activated using reagents such as N-hydroxysuccinimide (NHS) and carbodiimides (e.g., EDC, HATU) to facilitate further reactions.
Industrial Production Methods: Industrial production of Amino-SS-PEG12-acid involves scaling up the laboratory synthesis methods while maintaining quality and purity. The process includes rigorous purification steps to ensure the final product meets the required standards for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Amino-SS-PEG12-acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The terminal amine group can react with carboxylic acids, activated NHS esters, and other carbonyl compounds to form stable amide bonds.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Reducing agents like DTT or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Activating reagents like EDC, HATU, and NHS.
Major Products Formed:
Disulfide-linked compounds: Resulting from the oxidation of thiol groups.
Amide-linked compounds: Formed by the reaction of the terminal amine group with carboxylic acids or activated esters.
Aplicaciones Científicas De Investigación
Amino-SS-PEG12-acid is extensively used in various scientific research fields, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification and conjugation of biomolecules such as proteins, peptides, and antibodies.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of pharmaceuticals and biotechnological products.
Mecanismo De Acción
The mechanism by which Amino-SS-PEG12-acid exerts its effects involves the cleavage of disulfide bonds under reducing conditions. This cleavage releases the attached biomolecule or drug, allowing it to interact with its target. The molecular targets and pathways involved depend on the specific application, such as the binding of antibodies to cancer cells in ADCs.
Comparación Con Compuestos Similares
Amino-SS-PEG12-acid is compared with other similar compounds based on its unique properties and applications. Some similar compounds include:
Non-cleavable linkers: These do not have disulfide bonds and are used in applications where permanent attachment is desired.
Protease-cleavable linkers: These are designed to be cleaved by specific proteases, allowing targeted release of the attached molecule.
Glycosidase-cleavable linkers: Cleaved by glycosidases, these linkers are used in glycoprotein research.
This compound stands out due to its hydrophilic PEG spacer, which enhances solubility and stability in aqueous media, making it suitable for a wide range of applications.
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethyldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H59NO14S2/c30-2-27-45-46-28-26-44-25-24-43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-34-5-4-33-3-1-29(31)32/h1-28,30H2,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHPKCUYIAIDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCSSCCN)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H59NO14S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














